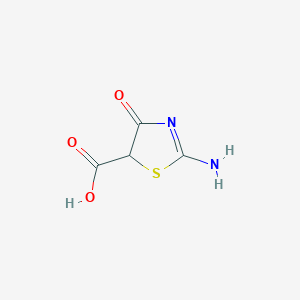

2-亚氨基-4-氧代-噻唑烷-5-羧酸

描述

2-Imino-4-oxo-thiazolidine-5-carboxylic acid is a heterocyclic compound with sulfur at the first position and nitrogen at the third position . It is intriguing due to its presence in diverse natural and bioactive compounds . It has been shown to counteract the antagonizing effect of SARP-2/sFRP-1 (secreted frizzled related protein-1) against Wnt-3/frizzled interaction and restore cellular response to Wnt-3 stimulation .

Synthesis Analysis

Thiazolidine motifs are used in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of 2-Imino-4-oxo-thiazolidine-5-carboxylic acid is C4H4N2O3S . It is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry . They are used in the synthesis of valuable organic combinations . The reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions afford a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

The IR spectrum of similar compounds shows peaks at 3080 cm−1 (NH), 1716 cm−1 (C=O), and 1592 cm−1 (C=N) . The 1H NMR spectrum shows peaks at various chemical shifts, indicating the presence of different types of protons .科学研究应用

有机合成与药物化学

噻唑烷类结构,例如“2-亚氨基-4-氧代-噻唑烷-5-羧酸”,是连接有机合成与药物化学的桥梁 . 它们促使研究人员探索新的候选药物 . 这些结构中第一位上的硫原子和第三位上的氮原子增强了它们的药理特性 .

抗癌活性

噻唑烷-4-酮衍生物,包括“2-亚氨基-4-氧代-噻唑烷-5-羧酸”,已显示出显著的抗癌活性 . 它们一直是广泛研究的主题,目前科学文献表明这些化合物具有显著的抗癌活性 .

抗增殖活性

“2-亚氨基-4-氧代-噻唑烷-5-羧酸”及其类似物已证明对乳腺癌细胞系(MCF7)具有抗增殖活性 .

抑制各种酶和细胞系

噻唑烷-4-酮类,包括“2-亚氨基-4-氧代-噻唑烷-5-羧酸”,通过抑制各种酶和细胞系而显示出抗癌活性 .

多靶点酶抑制剂的开发

噻唑烷-4-酮衍生物,包括“2-亚氨基-4-氧代-噻唑烷-5-羧酸”,的构效关系研究已进行,以开发可能的多靶点酶抑制剂 .

绿色和纳米材料基合成

研究人员已经开发了各种合成策略,包括绿色和纳米材料基合成路线,以获得各种噻唑烷-4-酮衍生物 .

抑制活性的增强

在“2-亚氨基-4-氧代-噻唑烷-5-羧酸”的某些位置上用吸电子基团(EWGs)取代可能有利于增强抑制活性 .

解决抗癌药物的水溶性问题

抗癌药物的水溶性低是一个突出而严重的问题,阻碍了它们的生产和临床应用 . “2-亚氨基-4-氧代-噻唑烷-5-羧酸”及其衍生物可能有助于解决这个问题 .

作用机制

未来方向

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

属性

IUPAC Name |

2-amino-4-oxo-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O3S/c5-4-6-2(7)1(10-4)3(8)9/h1H,(H,8,9)(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWOWIXKGGDVOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(=O)N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

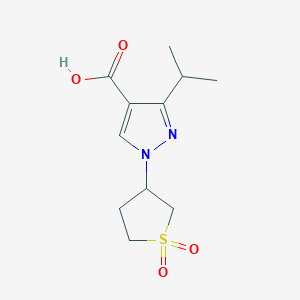

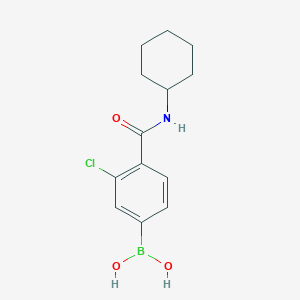

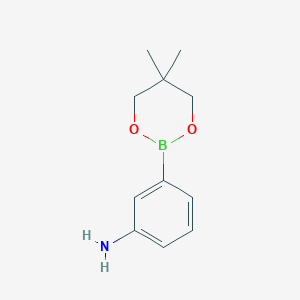

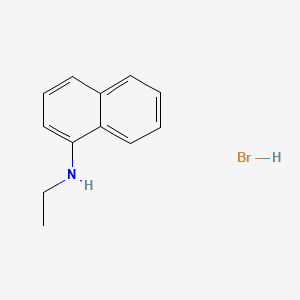

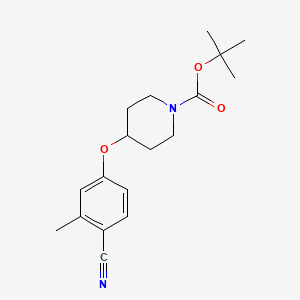

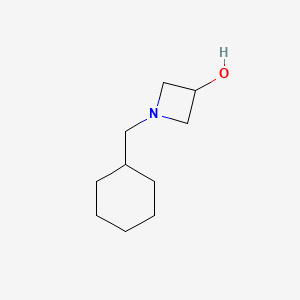

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{3-Methylimidazo[1,5-a]pyridin-1-yl}methanamine](/img/structure/B1461551.png)

![[1-(2-Chlorobenzoyl)piperidin-4-yl]methanamine](/img/structure/B1461554.png)

![1-[4-(dimethylamino)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B1461558.png)

![6-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1461566.png)

![N-[(4-Chloro-2-pyridinyl)carbonyl]-beta-alanine](/img/structure/B1461571.png)